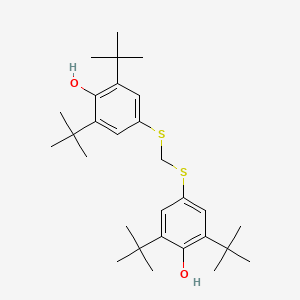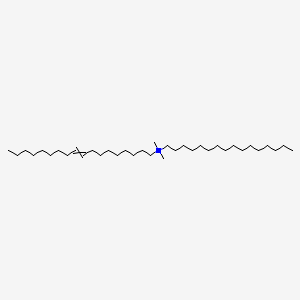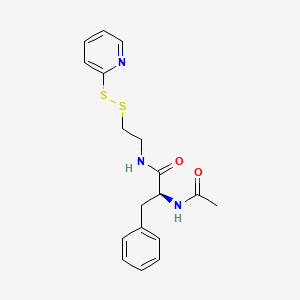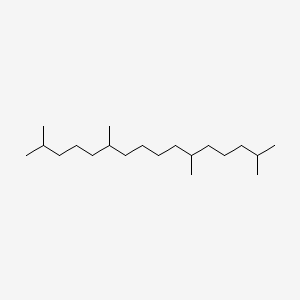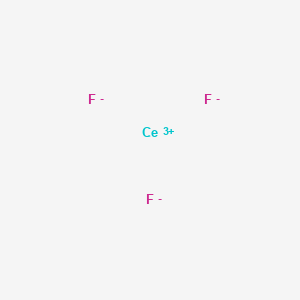
氟化铈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cerium trifluoride is an inorganic compound with the chemical formula CeF₄. It is a strong oxidant that appears as a white crystalline material. Cerium trifluoride exists in both anhydrous and monohydrate forms. This compound is known for its high melting point and density, making it a valuable material in various industrial and scientific applications .
科学研究应用
Cerium trifluoride has a wide range of scientific research applications:
Chemistry: It is used as a reagent for fluorination reactions and as a catalyst in various chemical processes.
Biology and Medicine: Cerium trifluoride nanoparticles have shown potential in modulating cellular responses to X-ray irradiation, making them useful in cancer treatment research.
Industry: It is used in the production of optical materials, polishing agents, and as a component in scintillators for radiation detection
作用机制
Target of Action
Cerium fluoride, specifically in the form of cerium (III) fluoride nanoparticles (CeF3 NPs), primarily targets human cells, both normal and cancerous . In the context of radiation therapy, it has been found to interact differently with normal human mesenchymal stem cells (hMSC) and cancer cells (MCF-7 line) .
Mode of Action
Cerium fluoride interacts with its targets by modulating their response to X-ray radiation . It effectively prevents the formation of hydrogen peroxide and hydroxyl radicals in an irradiated aqueous solution, exhibiting pronounced antioxidant properties . This modulation of oxidative stress is a key aspect of its mode of action.
Biochemical Pathways
The primary biochemical pathway affected by cerium fluoride involves the response to intracellular oxidative stress and DNA repair . Cerium fluoride nanoparticles can modulate the expression of genes associated with the development of intracellular oxidative stress, cell redox status, and the DNA-repair system after X-ray irradiation .
Pharmacokinetics
It’s worth noting that cerium fluoride can dissolve in dmso and react to form a coordination complex , which may influence its bioavailability and pharmacokinetics.
Result of Action
The action of cerium fluoride results in differential effects on normal and cancer cells. It protects normal cells (hMSC) from radiation-induced proliferation arrest, increasing their viability and mitochondrial membrane potential . Conversely, it induces cell death in MCF-7 cancer cells, causing radiation-induced mitochondrial hyperpolarization .
Action Environment
The action of cerium fluoride can be influenced by environmental factors such as temperature and pressure . For instance, cerium fluoride evaporates without decomposition, but the melt can react with the boat material, suggesting that evaporation by electron beam is preferable . Therefore, the environment plays a crucial role in determining the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Cerium fluoride plays a significant role in biochemical reactions, particularly due to its redox-active properties. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, cerium fluoride nanoparticles have been shown to modulate the activity of enzymes involved in oxidative stress responses. These nanoparticles can prevent the formation of hydrogen peroxide and hydroxyl radicals, demonstrating pronounced antioxidant properties . Additionally, cerium fluoride interacts with proteins involved in DNA repair, modulating their expression and activity in response to oxidative stress .
Cellular Effects
Cerium fluoride has notable effects on various cell types and cellular processes. In normal human mesenchymal stem cells, cerium fluoride nanoparticles protect against radiation-induced proliferation arrest, enhancing cell viability and mitochondrial membrane potential . Conversely, in cancer cells such as the MCF-7 line, cerium fluoride induces cell death by causing mitochondrial hyperpolarization and increasing the number of double-strand breaks in DNA . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, cerium fluoride exerts its effects through several mechanisms. It can bind to biomolecules, influencing their structure and function. For example, cerium fluoride nanoparticles can interact with DNA, proteins, and enzymes, leading to changes in their activity. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage . Additionally, cerium fluoride can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cerium fluoride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that cerium fluoride nanoparticles maintain their antioxidant properties over extended periods, providing sustained protection against oxidative stress . The compound’s stability can be affected by environmental conditions, such as pH and temperature, which may influence its efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of cerium fluoride vary with different dosages in animal models. At low doses, the compound exhibits protective effects against oxidative stress and enhances cellular function. At high doses, cerium fluoride can induce toxic effects, including oxidative damage and cell death . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Cerium fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s antioxidant properties influence metabolic flux and metabolite levels, protecting cells from oxidative damage and maintaining cellular homeostasis . Additionally, cerium fluoride can modulate the activity of enzymes involved in redox reactions, further influencing metabolic pathways and cellular function .
Transport and Distribution
Within cells and tissues, cerium fluoride is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. For instance, cerium fluoride nanoparticles can be internalized by cells through endocytosis, allowing them to accumulate in specific cellular compartments . This targeted distribution enhances the compound’s efficacy and minimizes potential side effects.
Subcellular Localization
Cerium fluoride’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, cerium fluoride nanoparticles can localize to the mitochondria, where they exert their antioxidant effects by scavenging reactive oxygen species . This subcellular targeting enhances the compound’s therapeutic potential and minimizes off-target effects.
准备方法
Cerium trifluoride can be synthesized through several methods:
Fluorination of Cerium(III) Fluoride or Cerium Dioxide: This method involves reacting cerium(III) fluoride or cerium dioxide with fluorine gas at 500°C.
Hydrofluoric Acid Reaction: The hydrated form of cerium fluoride (CeF₄·xH₂O, x≤1) can be produced by reacting 40% hydrofluoric acid with cerium(IV) sulfate solution at 90°C.
Industrial Production: Industrially, cerium fluoride is produced using similar methods but on a larger scale, ensuring high purity and consistency for various applications.
化学反应分析
Cerium trifluoride undergoes several types of chemical reactions:
Oxidation: Cerium trifluoride is a strong oxidizing agent and can oxidize various substrates.
Reduction: It can be reduced to cerium(III) fluoride under specific conditions.
Substitution: Cerium trifluoride can react with other halides to form different cerium halide compounds.
Common reagents used in these reactions include fluorine gas, hydrofluoric acid, and other halides. The major products formed from these reactions are typically other cerium halides or oxides .
相似化合物的比较
Cerium trifluoride can be compared with other cerium halides such as cerium chloride (CeCl₃) and cerium bromide (CeBr₃). While all these compounds share similar chemical properties, cerium fluoride is unique due to its higher oxidation state and stronger oxidizing ability. This makes it more effective in certain applications, such as in fluorination reactions and as a catalyst .
Similar compounds include:
- Cerium chloride (CeCl₃)
- Cerium bromide (CeBr₃)
- Cerium iodide (CeI₃)
Each of these compounds has its own unique properties and applications, but cerium fluoride stands out due to its strong oxidizing nature and versatility in various scientific and industrial applications .
属性
CAS 编号 |
7758-88-5 |
|---|---|
分子式 |
CeF3 |
分子量 |
197.111 g/mol |
IUPAC 名称 |
trifluorocerium |
InChI |
InChI=1S/Ce.3FH/h;3*1H/q+3;;;/p-3 |
InChI 键 |
QCCDYNYSHILRDG-UHFFFAOYSA-K |
SMILES |
[F-].[F-].[F-].[Ce+3] |
规范 SMILES |
F[Ce](F)F |
Key on ui other cas no. |
37317-01-4 7758-88-5 |
物理描述 |
Hexagonal crystals or powder; [Merck Index] Insoluble in water and acids; [Hawley] |
Pictograms |
Irritant |
同义词 |
cerium fluoride cerium trifluoride cerous fluoride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4S)-4-[(3S,5R,8R,9S,10S,13R,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3-methylideneoxolan-2-one](/img/structure/B1219888.png)
![5H-Pyrido[4,3-b]indole](/img/structure/B1219891.png)
